N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide
Description
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Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-10-7-11(20)8-14(22)19(10)6-5-13(21)18-15-17-12(9-23-15)16(2,3)4/h7-9,20H,5-6H2,1-4H3,(H,17,18,21) |
InChI Key |
BNXLNAWYQUHMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=CS2)C(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide, with CAS Number 1574473-36-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1574473-36-1 |
The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The thiazole moiety contributes to its ability to inhibit specific proteases, while the pyridine derivative enhances its interaction with cellular targets.
Protease Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of the SARS-CoV 3CL protease. The inhibition was assessed using fluorometric assays, revealing IC₅₀ values that indicate potent inhibitory effects against viral proteases .
Anticonvulsant Activity
Research has shown that thiazole-containing compounds can possess anticonvulsant properties. For instance, compounds structurally related to our target compound have been tested in picrotoxin-induced convulsion models, demonstrating significant protective effects .
Cytotoxicity Studies
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure's modifications impact the cytotoxicity levels significantly. For example, the presence of specific substituents on the thiazole and pyridine rings enhances the compound’s anti-cancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and pyridine moieties can lead to varying degrees of biological activity. The presence of hydrophobic groups appears to enhance the interaction with target proteins, thereby increasing potency .
Case Studies
- Case Study: SARS-CoV Protease Inhibition
- Case Study: Anticancer Activity
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 335.4 g/mol. Its structure features a thiazole ring, a pyridine derivative, and a propanamide moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis .
Anticancer Potential
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide has been investigated for its anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structural motifs have shown efficacy against human breast cancer cell lines (MCF7) and other cancer types through various cytotoxicity assays .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, targeting specific pathways crucial for cancer cell survival or microbial resistance. This is particularly relevant in the context of drug resistance where traditional antibiotics fail to act effectively against resistant strains .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer activity, derivatives similar to the compound were tested against multiple human cancer cell lines. The findings revealed that certain modifications to the thiazole structure enhanced cytotoxic effects significantly, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
